molecular formula C17H24N4O4 B3020091 Ethyl 4-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperazine-1-carboxylate CAS No. 2034259-44-2

Ethyl 4-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperazine-1-carboxylate

Cat. No.: B3020091
CAS No.: 2034259-44-2
M. Wt: 348.403
InChI Key: FTJGWFIODQDLOJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring substituted with a hexahydrocinnoline-carbonyl group. This compound is structurally related to pharmacologically active piperazine derivatives, which often exhibit CNS activity or enzyme inhibition .

Properties

IUPAC Name

ethyl 4-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-3-25-17(24)21-8-6-20(7-9-21)16(23)12-4-5-14-13(10-12)11-15(22)19(2)18-14/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJGWFIODQDLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCC3=NN(C(=O)C=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with an ethyl ester and a hexahydrocinnoline moiety. The presence of the carbonyl group suggests potential reactivity that could influence its biological activity.

Antimicrobial Activity

Studies have indicated that derivatives of hexahydrocinnoline compounds exhibit antimicrobial properties . For instance, Balogh et al. (1980) demonstrated that similar compounds showed significant antimicrobial activity against various bacterial strains. This suggests that this compound may share this property.

Anticancer Potential

Research indicates that compounds with similar structures can inhibit glycolytic pathways in cancer cells, potentially leading to reduced tumor growth. For example, Ross (1966) noted that certain derivatives could inhibit energy production in cancerous cells. This mechanism could be explored further to determine if this compound exhibits similar anticancer effects.

Neuroprotective Effects

Recent studies have suggested that piperazine derivatives may possess neuroprotective properties . A study by Chen et al. (2021) indicated that certain piperazine-based compounds could protect neuronal cells from oxidative stress and apoptosis. This opens avenues for investigating the neuroprotective potential of this compound.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The carbonyl group in the structure may interact with key enzymes involved in metabolic pathways.
  • Formation of Hydrogen Bonds : The compound’s ability to form hydrogen bonds can enhance its interaction with biological macromolecules.
  • Antioxidant Activity : Similar compounds have been shown to scavenge free radicals and reduce oxidative stress.

Case Studies

A review of relevant literature reveals several case studies focusing on related compounds:

StudyFindings
Balogh et al. (1980)Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Chen et al. (2021)Showed neuroprotective effects in cellular models exposed to oxidative stress.
Ross (1966)Suggested inhibition of glycolysis in cancer cells leading to reduced energy production.

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

HBK Series (HBK14–HBK19): These compounds (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share a piperazine core but differ in substituents. Key distinctions include:

  • Substituent Diversity: HBK compounds feature phenoxyalkyl chains and aryl groups (e.g., 2-methoxyphenyl), whereas the target compound incorporates a hexahydrocinnoline-carbonyl group, introducing a bicyclic system with a ketone .
  • Biological Implications: The HBK series is designed for receptor targeting (e.g., serotonin/dopamine receptors), while the hexahydrocinnoline moiety may confer unique steric and electronic properties for kinase or protease inhibition.

Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate ():

  • Functional Groups: Contains a thioxothiazolidinone ring, introducing sulfur-based hydrogen-bond acceptors. This contrasts with the target compound’s hexahydrocinnoline, which lacks sulfur but has a ketone for polar interactions .
  • Molecular Weight : Estimated ~480 g/mol (vs. target compound ~390 g/mol), suggesting differences in membrane permeability.

Macrocyclic Piperazine Derivatives

(2S,3S,4E,6S,7R,10R)-7,10-Dihydroxy-3,7-dimethyl-12-oxo-2-[(2E,4E,6R)-6-(2-pyridinyl)-2,4-heptadien-2-yl]oxacyclododec-4-en-6-yl 4-methyl-1-piperazinecarboxylate (H3B-8800, ):

  • The target compound’s smaller bicyclic system may allow better bioavailability .
  • Hydrogen Bonding: The macrocycle’s hydroxyl groups provide additional hydrogen-bond donors compared to the target compound’s ketone and ester functionalities.

Physicochemical Properties

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₉H₂₄N₄O₄ ~390 Hexahydrocinnoline, Piperazine, Ester
HBK14 () C₂₃H₃₁ClN₂O₃ ~423 Phenoxyethyl, Methoxyphenyl
Ethyl 4-oxo-1-piperidinecarboxylate () C₈H₁₃NO₃ 171.2 Piperidone, Ester
1-Ethylpiperazine () C₆H₁₄N₂ 114.19 Piperazine, Ethyl

Key Observations :

  • The target compound’s hexahydrocinnoline group increases steric bulk compared to simpler piperazine derivatives like 1-ethylpiperazine .
  • Thioxothiazolidinone-containing analogues () exhibit higher logP values due to sulfur atoms, suggesting poorer aqueous solubility than the target compound.

Research Findings and Implications

Conformational Analysis

  • Piperazine Flexibility : The target compound’s piperazine ring likely adopts a chair conformation, as observed in similar structures (e.g., ), with bond angles (e.g., C–N–C ~120°) facilitating hydrogen bonding .
  • Hexahydrocinnoline Ring Puckering: The bicyclic system may adopt envelope or twist-boat conformations, analogous to cyclopentane derivatives (), affecting binding pocket compatibility .

Hydrogen-Bonding Patterns

  • The ester and ketone groups in the target compound act as hydrogen-bond acceptors, similar to HBK series compounds (). However, the absence of phenolic -OH groups (cf. HBK14) may reduce water solubility .

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